molecular formula C24H16Cl2N2O4 B11078155 5-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate

5-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate

Cat. No.: B11078155
M. Wt: 467.3 g/mol
InChI Key: MRCKGJSGOSWWTQ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate group attached to a methoxyphenyl ring, which is further connected to a cyano group and a dichloroanilino group through a propenyl linkage. Its intricate structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenol, undergoes a reaction with benzoyl chloride in the presence of a base such as pyridine to form 2-methoxyphenyl benzoate.

    Introduction of the Propenyl Group: The intermediate is then reacted with acrylonitrile in the presence of a catalyst like potassium carbonate to introduce the propenyl group, forming 5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE.

    Addition of the Dichloroanilino Group: Finally, the compound is treated with 3,5-dichloroaniline under acidic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Compounds with the dichloroanilino group replaced by other functional groups.

Scientific Research Applications

5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyano group and dichloroanilino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-HYDROXYPHENYL BENZOATE: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL BENZOATE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE imparts unique chemical properties, such as increased solubility and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C24H16Cl2N2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C24H16Cl2N2O4/c1-31-21-8-7-15(10-22(21)32-24(30)16-5-3-2-4-6-16)9-17(14-27)23(29)28-20-12-18(25)11-19(26)13-20/h2-13H,1H3,(H,28,29)/b17-9+

InChI Key

MRCKGJSGOSWWTQ-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.